2-(5-Formylpyridin-3-yl)benzonitrile
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Overview
Description
2-(5-Formylpyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol This compound is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formylpyridin-3-yl)benzonitrile typically involves the reaction of 3-cyanopyridine with an appropriate formylating agent under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where 3-cyanopyridine is treated with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Formylpyridin-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NH3, RNH2, H2O, HCl
Major Products Formed
Oxidation: 2-(5-Carboxypyridin-3-yl)benzonitrile
Reduction: 2-(5-Hydroxymethylpyridin-3-yl)benzonitrile
Substitution: Various amides, amines, and other derivatives.
Scientific Research Applications
2-(5-Formylpyridin-3-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Formylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Formylpyridin-2-yl)benzonitrile
- 2-(6-Formylpyridin-3-yl)benzonitrile
- 2-(4-Formylpyridin-3-yl)benzonitrile
Uniqueness
2-(5-Formylpyridin-3-yl)benzonitrile is unique due to the specific positioning of the formyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1346691-54-0 |
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Molecular Formula |
C13H8N2O |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(5-formylpyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-9H |
InChI Key |
RQZIIZOCUWGJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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